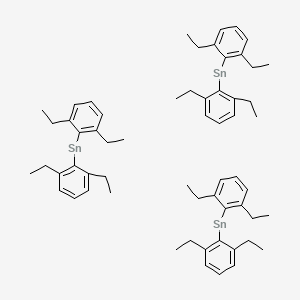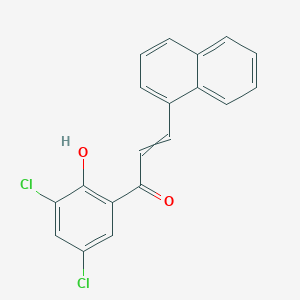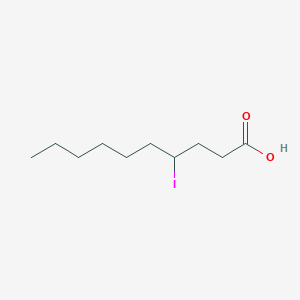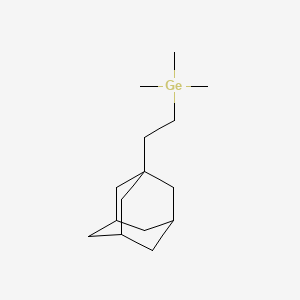
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a dibenzazepine core with a dimethylamino propyl side chain and an oxalate counterion. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate typically involves multiple steps. One common synthetic route includes:
Preparation of Ethynylaniline: This step involves the Sonogashira coupling reaction to prepare ethynylaniline.
Pseudo-intramolecular Hydrohalogenation: This step is used to form the intermediate compound.
Construction of Dibenzazepine Ring: The Buchwald–Hartwig coupling reaction is employed to construct the dibenzazepine ring.
Arylation at the 10-Position: The final step involves the Suzuki–Miyaura coupling to introduce the aryl group at the 10-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of its potential use in treating neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
10,11-Dihydro-5H-dibenz(b,f)azepine: Known for its use in the synthesis of anticonvulsant drugs.
Iminostilbene: Another dibenzazepine derivative with applications in medicinal chemistry.
Dibenzazepine-pyridazine Derivatives: Used in the synthesis of pharmacologically important compounds.
Uniqueness
5H-Dibenz(b,f)azepine, 10-(3-(dimethylamino)propyl)-5-methyl-, oxalate is unique due to its specific structural features, including the dimethylamino propyl side chain and the oxalate counterion. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
84142-05-2 |
|---|---|
Formule moléculaire |
C22H26N2O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N,N-dimethyl-3-(11-methylbenzo[b][1]benzazepin-5-yl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C20H24N2.C2H2O4/c1-21(2)14-8-10-16-15-17-9-4-6-12-19(17)22(3)20-13-7-5-11-18(16)20;3-1(4)2(5)6/h4-7,9,11-13,15H,8,10,14H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
QSLCAASBNSCUKY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CCCN(C)C.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)








![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)



![2-{[2-(Trimethylsilyl)ethyl]sulfanyl}ethan-1-amine--hydrogen chloride (1/1)](/img/structure/B14426422.png)
